Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate is an organic compound with a complex structure, featuring a bromomethyl group attached to a cyclohexane ring that also contains a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 4-oxocyclohexane-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methylene position adjacent to the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in solvents such as ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 1-(hydroxymethyl)-4-hydroxycyclohexane-1-carboxylate.
Oxidation: Methyl 1-(carboxymethyl)-4-oxocyclohexane-1-carboxylate.
Scientific Research Applications
Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center and form a new bond. The presence of the ketone and ester groups can also influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(chloromethyl)-4-oxocyclohexane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 1-(hydroxymethyl)-4-oxocyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Methyl 1-(bromomethyl)-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group on the cyclohexane ring.
Uniqueness
Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- or hydroxyl-substituted analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the combination of the bromomethyl, ketone, and ester groups provides a versatile platform for various chemical transformations.
Properties
IUPAC Name |
methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3/c1-13-8(12)9(6-10)4-2-7(11)3-5-9/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXKLLJQFFZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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